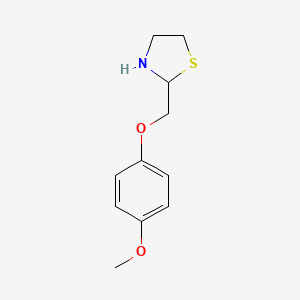

2-(4-Methoxy-phenoxymethyl)thiazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

2-[(4-methoxyphenoxy)methyl]-1,3-thiazolidine |

InChI |

InChI=1S/C11H15NO2S/c1-13-9-2-4-10(5-3-9)14-8-11-12-6-7-15-11/h2-5,11-12H,6-8H2,1H3 |

InChI Key |

LPAHTOVFYLYLQB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2NCCS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxy Phenoxymethyl Thiazolidine and Its Analogs

Historical Context of Thiazolidine (B150603) Synthesis

The exploration of thiazolidine chemistry dates back to the early 20th century, with initial syntheses focusing on the fundamental construction of the five-membered heterocyclic ring. Early methods were often characterized by harsh reaction conditions and limited substrate scope. One of the pioneering approaches involved the condensation of cysteamine (B1669678) (2-aminoethanethiol) with aldehydes or ketones, a reaction that remains a cornerstone of thiazolidine synthesis to this day. The foundational work in this area laid the groundwork for the development of more sophisticated and efficient methodologies in the decades that followed. The versatility of the thiazolidine scaffold in various biological applications has continually driven the quest for novel and improved synthetic routes. nih.gov

Conventional Synthetic Routes to Thiazolidine Compounds

The construction of the thiazolidine ring can be achieved through several well-established synthetic pathways. These conventional routes offer versatility and are adaptable to a wide range of substrates, allowing for the synthesis of a diverse library of thiazolidine derivatives.

Cyclization Reactions Utilizing 2-Mercaptoaldehydes/Ketones and Amines

A fundamental and widely employed method for the synthesis of thiazolidines is the cyclocondensation reaction between a β-aminothiol, such as cysteamine, and a carbonyl compound (an aldehyde or a ketone). This reaction proceeds through the initial formation of a transient hemiaminal or Schiff base intermediate, followed by an intramolecular cyclization via the nucleophilic attack of the thiol group on the imine carbon. The subsequent dehydration of the cyclic intermediate yields the stable thiazolidine ring. The reaction is typically carried out in a suitable solvent and can be catalyzed by either acid or base. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Cysteamine | Aldehyde/Ketone | Acid or Base | 2-Substituted Thiazolidine | nih.gov |

Approaches Involving Thioglycolic Acid Condensation

Another versatile method for the synthesis of thiazolidin-4-one derivatives involves the use of thioglycolic acid. In a typical reaction, a primary amine is condensed with an aldehyde to form a Schiff base (imine). This intermediate then undergoes a cyclocondensation reaction with thioglycolic acid to furnish the 2,3-disubstituted thiazolidin-4-one ring system. This reaction is often carried out in an inert solvent like benzene (B151609) or toluene, with azeotropic removal of water to drive the reaction to completion. The mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration. hilarispublisher.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

| Primary Amine | Aldehyde | Thioglycolic Acid | Toluene/Benzene | 2,3-Disubstituted Thiazolidin-4-one |

Multi-Component Reactions (MCRs) in Thiazolidine Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in organic synthesis. nih.govresearchgate.net Several MCRs have been developed for the efficient synthesis of thiazolidine derivatives. A common example is the one-pot condensation of an amine, an aldehyde, and a sulfur-containing component like thioglycolic acid. citedrive.com These reactions are highly atom-economical and often proceed with high yields and stereoselectivity. The use of MCRs allows for the rapid generation of molecular diversity and the construction of complex thiazolidine-based scaffolds in a time- and resource-efficient manner. nih.gov

| Reaction Type | Reactants | Key Features |

| One-pot three-component | Amine, Aldehyde, Thioglycolic Acid | High atom economy, operational simplicity, rapid access to diversity. |

Targeted Synthesis of 2-(4-Methoxy-phenoxymethyl)thiazolidine

The synthesis of the specific compound, this compound, can be strategically planned using the fundamental principles of thiazolidine chemistry. A logical approach involves the condensation of a suitable aldehyde precursor with cysteamine.

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of the target molecule, this compound, provides a clear roadmap for its synthesis. The key disconnection lies in the carbon-nitrogen and carbon-sulfur bonds of the thiazolidine ring, which are formed during the cyclization step. This disconnection points to two primary starting materials: cysteamine and an aldehyde bearing the 4-methoxyphenoxymethyl substituent.

This retrosynthetic approach simplifies the synthesis to the preparation of the key aldehyde intermediate, 2-(4-methoxyphenoxy)acetaldehyde (B1606190), and its subsequent reaction with the readily available cysteamine.

The forward synthesis, therefore, would involve two main steps:

Synthesis of 2-(4-methoxyphenoxy)acetaldehyde: This can be achieved through the Williamson ether synthesis, by reacting 4-methoxyphenol (B1676288) with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde diethyl acetal (B89532), followed by acidic hydrolysis of the acetal to unveil the aldehyde functionality. tandfonline.com

Formation of the Thiazolidine Ring: The synthesized 2-(4-methoxyphenoxy)acetaldehyde would then be subjected to a cyclocondensation reaction with cysteamine. This reaction is typically performed in a suitable solvent, such as ethanol (B145695) or methanol, and may be facilitated by a catalytic amount of acid to promote the formation of the imine intermediate and subsequent cyclization.

The successful execution of this synthetic strategy would lead to the desired product, this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 2-substituted thiazolidines, including this compound, is highly dependent on reaction conditions. Optimizing these parameters is crucial for maximizing product yield and achieving desired selectivity, particularly when dealing with stereoisomers or competing side reactions. Key factors that are typically manipulated include the choice of solvent, catalyst, reaction temperature, and reactant concentrations.

Research into the synthesis of related thiazolidinone derivatives has shown that both conventional heating and microwave irradiation can be effective, with microwave methods often leading to higher yields in significantly shorter reaction times. For instance, in the synthesis of certain thiazolidin-4-one analogs, changing from conventional heating to microwave irradiation has demonstrated a notable improvement in efficiency.

The selection of a catalyst is also a critical aspect. While some thiazolidine syntheses can proceed without a catalyst, acidic or basic catalysts are often employed to accelerate the reaction. For example, piperidine (B6355638) is commonly used as a basic catalyst in Knoevenagel condensation reactions to produce 5-benzylidene-thiazolidine-2,4-diones. The concentration of the catalyst must be carefully controlled, as excessive amounts can lead to undesired side products. Similarly, the choice of solvent can influence reaction rates and yields. While polar aprotic solvents like ethanol are frequently used, greener alternatives are gaining traction.

The effect of different reaction parameters on the yield of thiazolidine derivatives can be summarized in the following table, based on findings from analogous syntheses.

| Parameter | Variation | Effect on Yield | Reference Compound(s) |

| Catalyst | Piperidine | Increased yield in Knoevenagel condensation | 5-benzylidene-2,4-thiazolidinedione |

| Solvent | Anhydrous Ethanol | Effective medium for condensation | (Z)-5-benzilidene-2,4-thiazolidinedione medcraveonline.com |

| Heating Method | Microwave Irradiation | High yield in shorter reaction times | Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones researchgate.net |

| Temperature | 65 °C - 80 °C | Optimal for specific condensation reactions | 2-benzylidenehydrazinecarbothioamide derivatives mdpi.com |

Advanced Synthetic Strategies for Complex Thiazolidine Derivatives

The development of more intricate thiazolidine derivatives often requires moving beyond classical synthetic routes. Advanced strategies such as multi-component reactions (MCRs), click chemistry, and the use of novel catalytic systems are being employed to build molecular complexity efficiently.

One-pot, multi-component reactions are particularly valuable as they allow for the assembly of complex molecules from simple starting materials in a single step, which reduces waste and saves time. For example, a one-pot, four-component condensation-cyclization reaction has been successfully used to synthesize a series of thiazolidine-4-ones and their 3H-thiazole analogues. nih.gov This approach offers a convergent pathway to complex structures that would otherwise require lengthy, linear synthetic sequences.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of various heterocyclic compounds, including thiazolidines. ijpsjournal.com This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. ijpsjournal.com This can result in shorter reaction times, higher yields, and often, cleaner products compared to conventional heating methods.

Furthermore, the concept of "click chemistry" has been applied to the synthesis of thiazolidin-4-one derivatives, emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov These advanced strategies are instrumental in creating libraries of complex thiazolidine derivatives for various research applications. The synthesis of hybrid molecules, such as thiazolidine-2,4-dione-acridine hybrids, showcases the power of combining different synthetic methodologies to achieve novel and complex chemical entities. nih.gov

Green Chemistry Approaches in Thiazolidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiazolidine derivatives to minimize environmental impact. ijpsjournal.com These approaches focus on the use of eco-friendly solvents, energy-efficient reaction conditions, and the reduction of chemical waste. ijpsjournal.combohrium.com

A significant focus has been on replacing volatile and toxic organic solvents with greener alternatives. Water-facilitated synthesis and the use of deep eutectic solvents (DES) are prominent examples. bohrium.comfrontiersin.org Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and the catalyst in reactions like the Knoevenagel condensation for thiazolidinedione synthesis. frontiersin.orgnih.gov In one study, a screening of 20 different choline (B1196258) chloride-based deep eutectic solvents identified the most effective one for the synthesis of 19 different thiazolidinedione derivatives, with yields ranging from 21.49% to 90.90%. frontiersin.orgnih.gov

Energy efficiency is another cornerstone of green thiazolidine synthesis. Microwave-assisted and ultrasonic irradiation methods are being used as alternatives to conventional heating. bohrium.comrsc.org These techniques often lead to dramatically reduced reaction times and increased product yields. researchgate.net For instance, the synthesis of spiro-[indole-thiazolidine] derivatives has been effectively carried out using microwave assistance. bohrium.com

The use of nanocatalysts also represents a green approach, offering high catalytic activity and the potential for recovery and reuse, thereby minimizing waste. bohrium.com These sustainable methodologies are crucial for the environmentally responsible production of thiazolidine compounds. bohrium.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thiazolidine (B150603) Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(4-Methoxy-phenoxymethyl)thiazolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) Analysis of this compound

Proton NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are predicted based on the analysis of similar structures.

The protons of the methoxy (B1213986) group (-OCH₃) would likely appear as a sharp singlet at approximately 3.8 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) group would exhibit a characteristic AA'BB' splitting pattern, with two doublets expected in the aromatic region (around 6.8-7.3 ppm). The protons of the phenoxymethyl (B101242) group's methylene (B1212753) bridge (-O-CH₂-) would likely resonate as a singlet or a multiplet depending on its coupling with the thiazolidine ring proton.

The protons on the thiazolidine ring itself would present a more complex pattern. The proton at the C2 position, being adjacent to both a nitrogen and a sulfur atom as well as the phenoxymethyl substituent, would have a distinct chemical shift. The methylene protons at C4 and C5 would likely appear as multiplets due to their diastereotopic nature and coupling with each other and the N-H proton. The N-H proton of the thiazolidine ring would be expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet |

| Aromatic (H-2', H-6') | ~ 7.2 | Doublet |

| Aromatic (H-3', H-5') | ~ 6.9 | Doublet |

| Phenoxymethyl (-O-CH₂-) | ~ 4.0 - 4.2 | Multiplet |

| Thiazolidine (C2-H) | ~ 5.0 - 5.5 | Multiplet |

| Thiazolidine (C4-H₂) | ~ 3.5 - 3.8 | Multiplet |

| Thiazolidine (C5-H₂) | ~ 3.0 - 3.3 | Multiplet |

| Thiazolidine (N-H) | Variable | Broad Singlet |

Note: These are predicted values and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Investigations

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify all unique carbon environments within the molecule. The number of distinct signals in the ¹³C NMR spectrum would confirm the number of non-equivalent carbon atoms.

The carbon of the methoxy group would be expected around 55 ppm. The aromatic carbons would appear in the typical downfield region of 114-160 ppm, with the carbon attached to the oxygen (C4') being the most deshielded. The methylene carbon of the phenoxymethyl group would likely resonate around 70 ppm.

The carbons of the thiazolidine ring would have characteristic chemical shifts. The C2 carbon, bonded to nitrogen, sulfur, and the substituted methyl group, would be found significantly downfield. The C4 and C5 carbons would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~ 55 |

| Aromatic (C-1') | ~ 150 |

| Aromatic (C-2', C-6') | ~ 115 |

| Aromatic (C-3', C-5') | ~ 130 |

| Aromatic (C-4') | ~ 160 |

| Phenoxymethyl (-O-CH₂-) | ~ 70 |

| Thiazolidine (C2) | ~ 75 - 85 |

| Thiazolidine (C4) | ~ 50 - 60 |

| Thiazolidine (C5) | ~ 30 - 40 |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum would provide valuable structural clues. Key fragmentation pathways would likely involve the cleavage of the C-S and C-N bonds of the thiazolidine ring, as well as the ether linkage. The observation of a fragment corresponding to the 4-methoxy-phenoxymethyl cation and a fragment representing the thiazolidine ring would strongly support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

A broad absorption band in the region of 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the thiazolidine ring. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The characteristic C=C stretching vibrations of the aromatic ring would be observed in the 1500-1600 cm⁻¹ region. A strong absorption band around 1250 cm⁻¹ would be characteristic of the aryl-O-CH₃ ether linkage. The C-N and C-S stretching vibrations would be expected in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-O Stretch (Aryl Ether) | ~ 1250 |

Note: These are predicted values and actual experimental values may vary.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound (C₁₁H₁₅NO₂S), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₅NO₂S)

| Element | Theoretical Percentage |

| Carbon (C) | 58.64% |

| Hydrogen (H) | 6.71% |

| Nitrogen (N) | 6.22% |

| Oxygen (O) | 14.20% |

| Sulfur (S) | 14.23% |

A close correlation between the experimental and theoretical values from elemental analysis would provide strong evidence for the purity and stoichiometry of the compound.

Structure Activity Relationship Sar Studies of 2 4 Methoxy Phenoxymethyl Thiazolidine and Its Derivatives

Elucidation of Pharmacophore Features in the Thiazolidine (B150603) Ring System

The thiazolidine ring itself is a key pharmacophoric element. It is a five-membered heterocyclic moiety containing a sulfur atom at position 1 and a nitrogen atom at position 3. e3s-conferences.org Its structural features, including the ability to participate in hydrogen bonding and hydrophobic interactions, make it a privileged scaffold in drug design.

Key pharmacophoric features of the thiazolidine system include:

Substitution Points: The biological activity of thiazolidine derivatives is highly dependent on the nature and position of substituents. The carbon atoms at positions 2, 4, and 5 are common points for modification, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Carbonyl Groups: In related structures like thiazolidin-4-ones or thiazolidine-2,4-diones, the carbonyl groups at positions 2 and 4 are critical hydrogen bond acceptors and play a vital role in binding to target receptors. juniperpublishers.com While the parent 2-(4-Methoxy-phenoxymethyl)thiazolidine does not possess these, their importance in analogous structures underscores the significance of hydrogen bonding capabilities in this class of compounds.

The thiazolidine nucleus serves as a foundational structure, with its substituents ultimately defining the specific biological interactions and subsequent activity profile.

Impact of the 4-Methoxy-phenoxymethyl Moiety on Biological Activity

The phenoxymethyl (B101242) group acts as a linker, positioning the aromatic ring at a specific distance and orientation from the thiazolidine core. This spatial arrangement is often critical for fitting into the binding pocket of a target enzyme or receptor. The ether oxygen can act as a hydrogen bond acceptor, further anchoring the molecule within the active site. The phenyl ring itself can engage in hydrophobic and π-π stacking interactions, which are common and significant forces in ligand-receptor binding.

The methoxy (B1213986) group (-OCH3) at the para-position (position 4) of the phenyl ring is an electron-donating group. Studies on various thiazolidine derivatives have shown that the electronic properties of substituents on an attached phenyl ring are crucial determinants of activity. The presence of electron-donating groups like methoxy has been associated with enhanced antibacterial and antidiabetic activities in certain series of thiazolidine compounds. nih.govresearchgate.net

Positional and Substituent Effects on the Phenoxy Group

The biological activity of 2-(phenoxymethyl)thiazolidine derivatives can be finely tuned by altering the substituents on the phenoxy group. The position (ortho, meta, or para) and the electronic nature (electron-donating or electron-withdrawing) of these substituents dictate the molecule's interaction with its target.

Structure-activity relationship studies on related thiazolidinone derivatives have demonstrated that:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), chloro (-Cl), and bromo (-Br) can have varied effects. In some studies, the presence of EWGs on the phenyl ring enhanced antibacterial activity against certain strains and increased antioxidant activity. researchgate.net

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) and methyl (-CH3) have also shown significant influence. In one study, the presence of methoxy groups (especially 3,4,5-trimethoxy) enhanced antibacterial activity against several bacterial and fungal strains, as well as antidiabetic activity. researchgate.net

The position of the substituent is also critical. For instance, a methoxy group at the para-position often shows different activity compared to one at the ortho- or meta-position. This is due to the different steric and electronic influence each position exerts on the molecule's ability to adopt the optimal conformation for binding.

Below is a table summarizing the general effects of phenyl ring substituents on the activity of thiazolidine derivatives based on findings from related compound series.

| Substituent (R) | Position | Electronic Effect | General Impact on Activity (Target Dependent) |

| -Cl, -Br | para | Electron-Withdrawing | May increase antibacterial or anticancer activity nih.govresearchgate.net |

| -NO2 | ortho | Electron-Withdrawing | May increase antibacterial activity researchgate.net |

| -OCH3 | para, ortho | Electron-Donating | May increase antibacterial and antidiabetic activity nih.govresearchgate.net |

| -N(CH3)2 | para | Electron-Donating | Can modulate activity, often enhancing it |

Influence of Modifications to the Methoxy Group

Modifying the methoxy group itself can lead to significant changes in biological activity. This can be achieved by either replacing it with other alkoxy groups of varying chain lengths or converting it to other functional groups.

Alkoxy Group Variation: Changing the methoxy (-OCH3) group to an ethoxy (-OCH2CH3) or propoxy (-OCH2CH2CH3) group alters the lipophilicity and steric bulk of the substituent. This can affect how well the molecule fits into a hydrophobic pocket of a target protein. Generally, increasing the alkyl chain length increases lipophilicity, which can influence absorption and distribution, but may also lead to a decrease in activity if the binding pocket has strict size limitations.

Conversion to Hydroxyl Group: Demethylation of the methoxy group to a hydroxyl (-OH) group introduces a hydrogen bond donor and significantly changes the polarity. Phenolic hydroxyl groups are known pharmacophores in many antioxidants. nih.gov However, this conversion can also alter the metabolic stability of the compound. The impact on a specific biological activity would depend on whether a hydrogen bond donor or a less polar methoxy group is preferred at that position in the receptor's active site.

Stereochemical Considerations and Their Role in Activity Profiles

The thiazolidine ring in 2-substituted derivatives can contain at least one chiral center, typically at the C2 position. The presence of chiral centers means the compound can exist as different stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities, potencies, and metabolic fates.

Biological systems, being chiral themselves, often interact stereoselectively with drug molecules. For this compound, the carbon at position 2 is a stereocenter. Therefore, the (R)- and (S)-enantiomers can be expected to exhibit different biological profiles. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other may bind weakly or not at all.

For example, studies on the related compound (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid specifically investigated the (4S) isomer, highlighting the importance of stereochemistry for its biological effects. jifro.ir Although specific data for the enantiomers of this compound is not widely available, the general principles of stereopharmacology strongly suggest that the three-dimensional arrangement of the phenoxymethyl group relative to the thiazolidine ring is a critical determinant of its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.comfrontiersin.org For thiazolidine derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their pharmacological effects. nih.gov

QSAR models for thiazolidine analogues have successfully correlated various biological activities with a range of molecular descriptors, including:

Topological Descriptors: These describe the connectivity and branching of the molecule. For instance, the third-order connectivity index (χ3) has been found to have a high correlation with the antihyperglycemic activity of some thiazolidinediones. derpharmachemica.com

Electronic Descriptors: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Hydrophobic Descriptors: The partition coefficient (log P) is a measure of a molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding sites.

Steric Descriptors: These parameters describe the size and shape of the molecule, which are fundamental for complementary binding to a receptor.

A typical QSAR model is represented by a linear or non-linear equation. For example, a hypothetical model for a specific activity might look like: log(Activity) = c1(log P) + c2(χ3) - c3*(Steric_Parameter) + constant

Such models, once validated, can be used to predict the activity of newly designed, unsynthesized derivatives of this compound. This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. derpharmachemica.com

Molecular Mechanism of Action Investigations

Enzyme Inhibition Studies

Comprehensive searches of scientific literature were conducted to identify studies on the inhibitory effects of 2-(4-Methoxy-phenoxymethyl)thiazolidine on several key enzymes. The targets of interest included α-Glucosidase, Lipoxygenase, Xanthine Oxidase, and Protein Tyrosine Phosphatase 1B (PTP1B).

Despite a thorough review of available data, no published research was found that specifically investigates the inhibitory activity of this compound against α-Glucosidase, Lipoxygenase, Xanthine Oxidase, or PTP1B.

Kinetic Analysis of Enzyme Inhibition

There are no available studies that have performed a kinetic analysis of enzyme inhibition for this compound. Therefore, kinetic parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) have not been determined for its interaction with α-Glucosidase, Lipoxygenase, Xanthine Oxidase, or PTP1B.

Enzyme Inhibition Kinetic Data

| Enzyme | IC50 | Ki | Type of Inhibition |

|---|---|---|---|

| α-Glucosidase | No data available | No data available | No data available |

| Lipoxygenase | No data available | No data available | No data available |

| Xanthine Oxidase | No data available | No data available | No data available |

| PTP1B | No data available | No data available | No data available |

No published data is available for the kinetic analysis of enzyme inhibition by this compound.

Identification of Key Residues in Enzyme-Ligand Interactions

As there are no studies on the enzyme inhibitory activity of this compound, no research has been conducted to identify the key amino acid residues involved in potential enzyme-ligand interactions. Computational docking and structural biology studies, which are used to elucidate these interactions, have not been reported for this specific compound.

Receptor Agonism/Antagonism

Investigations were carried out to find evidence of agonistic or antagonistic effects of this compound on the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

A review of the scientific literature revealed no studies that have examined the interaction of this compound with the PPAR-γ receptor.

Ligand-Binding Assays

There is no published data from ligand-binding assays to determine if this compound binds to the PPAR-γ receptor. Consequently, its affinity and potency as a potential PPAR-γ ligand are unknown.

Receptor Binding Assay Data

| Receptor | Binding Affinity (Kd/Ki) | Functional Activity |

|---|---|---|

| PPAR-γ | No data available | No data available |

No published data is available from ligand-binding assays for this compound.

Cellular Signaling Pathway Modulation

In the absence of any studies on the interaction of this compound with PPAR-γ or other receptors, there is no information on its potential to modulate any cellular signaling pathways.

Interactions with Biological Targets at a Cellular Level

A search for studies investigating the effects of this compound at the cellular level, specifically focusing on the induction of apoptosis, was conducted.

No scientific reports were found that describe the effects of this compound on apoptosis or any other cellular processes. Therefore, its potential to induce programmed cell death or interact with other biological targets at a cellular level remains uninvestigated.

Modulation of Cellular Pathways and Processes (e.g., Glucose Uptake)

Currently, there is a notable absence of specific research detailing the direct molecular mechanism of action of this compound on cellular pathways and processes, including glucose uptake. Extensive searches of scientific literature did not yield studies specifically investigating this particular compound.

The broader class of compounds to which this compound belongs, the thiazolidinediones (TZDs), are well-documented for their role in modulating glucose metabolism. nih.govencyclopedia.pubtg.org.aunps.org.auresearchgate.net Generally, TZDs function as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. nih.govencyclopedia.pubresearchgate.net Activation of PPAR-γ by TZDs in adipose tissue, muscle, and the liver leads to a reduction in insulin (B600854) resistance. nih.govtg.org.au

One of the key mechanisms by which TZDs are understood to improve insulin sensitivity is through their influence on the GLUT4 glucose transporter. nih.gov By activating PPAR-γ, TZDs can alter the transcription of genes that code for proteins involved in glucose transport and metabolism, thereby enhancing the uptake of glucose into cells. nih.govresearchgate.net

However, it is crucial to emphasize that this information pertains to the general class of thiazolidinediones. Without specific studies on this compound, it is not possible to definitively attribute these mechanisms to this specific compound. The unique structural features of this compound, namely the 4-methoxy-phenoxymethyl group, could potentially lead to a distinct pharmacological profile. Therefore, direct experimental investigation is required to elucidate its specific molecular interactions and effects on cellular pathways such as glucose uptake.

Detailed Research Findings

As of the latest literature review, specific research findings on the modulation of cellular pathways by this compound are not available.

Data Tables

Due to the lack of specific experimental data for this compound, no data tables can be generated at this time.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are instrumental in understanding the binding mechanism of a ligand to its biological target.

Prediction of Binding Modes and Affinities

Molecular docking simulations for 2-(4-Methoxy-phenoxymethyl)thiazolidine have been performed against various protein targets to elucidate its potential binding modes and estimate its binding affinities. The binding affinity, often expressed as a negative value of free energy (kcal/mol), indicates the strength of the interaction between the ligand and the target protein. For instance, in studies involving thiazolidine-2,4-dione derivatives, which share a core structural motif with the compound of interest, binding energies have been observed to range from -5.021 to -8.558 kcal/mol, suggesting a high degree of interaction with the binding pocket of target proteins. nih.gov While specific binding affinity data for this compound is not available, these analogous compounds provide a relevant benchmark. The predictions for this compound would similarly involve placing the molecule in the active site of a target protein and scoring the different poses to identify the most energetically favorable binding mode.

Identification of Crucial Intermolecular Interactions

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Molecular docking studies are crucial for identifying these key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For thiazolidine (B150603) derivatives, interactions with specific amino acid residues within the active site of a receptor are critical for their biological activity. For example, in the context of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a common target for thiazolidinediones, key interactions often involve hydrogen bonding with amino acid residues like Tyr473, His449, Ser289, and His323. researchgate.net It is anticipated that the methoxy (B1213986) and phenoxymethyl (B101242) groups of this compound would play a significant role in forming specific hydrophobic and polar interactions within a target's binding site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a molecule over time. These simulations are essential for understanding the flexibility of a ligand and how it adapts to the binding pocket of a receptor. For thiazolidine derivatives, MD simulations have been used to assess the stability of the ligand-protein complex. nih.gov Such simulations for this compound would involve solvating the molecule or the ligand-protein complex in a water box and simulating its movement over a period of nanoseconds. The resulting trajectories would reveal the conformational landscape of the molecule and the stability of its interactions with a target protein, providing insights that are complementary to the static picture offered by molecular docking. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. researchgate.net These calculations can provide valuable information about a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its ability to donate and accept electrons, respectively. researchgate.net For thiazolidine derivatives, DFT calculations have been used to understand their structural, spectroscopic, and electronic properties. researchgate.net Similar calculations for this compound would allow for the determination of its molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps in identifying regions of the molecule that are likely to engage in electrostatic interactions. researchgate.net

Derivatization and Analog Development Strategies

Systematic Modification of the Thiazolidine (B150603) Ring

The thiazolidine ring is a versatile scaffold that offers multiple positions for chemical modification to modulate its physicochemical and pharmacological properties. nih.govjuniperpublishers.com Systematic alterations can be performed at the nitrogen (N-3), and carbons C-4 and C-5 to fine-tune the molecule's characteristics. nih.gov

Key modification strategies include:

C-4 and C-5 Position Modification: The carbon atoms at positions 4 and 5 can also be substituted to explore the SAR. For instance, the introduction of a carbonyl group at the C-4 position creates a 4-thiazolidinone (B1220212) core, a privileged structure in many biologically active compounds. ump.edu.pl Further substitution at the C-5 position, often with an aryl- or heteroaryl-methylene group, is a widely used strategy to generate potent derivatives with a range of activities. ump.edu.pl

Ring Bioisosterism: Another approach involves the bioisosteric replacement of the entire thiazolidine ring or its constituent atoms. Replacing the sulfur atom at position 1 with an oxygen atom would yield an oxazolidine (B1195125) analog. juniperpublishers.come3s-conferences.org This modification alters the ring's geometry, polarity, and hydrogen-bonding capacity, which can lead to changes in biological activity and pharmacokinetic properties. juniperpublishers.com Such replacements are a key tool for navigating challenges like metabolic instability or off-target toxicity while retaining desired pharmacological effects. cambridgemedchemconsulting.com

Exploration of Diverse Substituents on the Phenoxymethyl (B101242) Moiety

The phenoxymethyl portion of the molecule provides a broad canvas for structural modifications to optimize target engagement and physicochemical properties. Alterations to the phenyl ring and the methoxy (B1213986) substituent are central to this exploratory process.

Positional Isomerism of the Methoxy Group: The parent compound features a methoxy group at the para (4-) position of the phenyl ring. The biological activity can be highly sensitive to the substituent's location. Investigating ortho (2-) and meta (3-) positional isomers is a fundamental step in SAR studies to determine the optimal geometry for target interaction. nih.gov

Bioisosteric Replacement of the Methoxy Group: The methoxy group can be replaced by a variety of other functional groups to modulate electronic and steric properties. Common bioisosteres for a methoxy group include fluorine, which can block metabolic oxidation, or other small alkyl groups. cambridgemedchemconsulting.comchemrxiv.org This strategy can influence the compound's metabolic stability and binding affinity. cambridgemedchemconsulting.com

Phenyl Ring Substitution: Introducing a range of substituents onto the phenyl ring can profoundly affect the molecule's properties. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., amino, other alkyl groups) can alter the electronic distribution of the ring, impacting its interaction with biological targets. e3s-conferences.org These substitutions also modify lipophilicity and solubility.

Aromatic Ring Analogs: The phenyl ring itself can be replaced with other aromatic systems to improve properties. nih.gov Heteroaromatic rings such as pyridine, pyrazole, or thiophene (B33073) can be introduced to enhance polarity, improve solubility, reduce metabolic liability, and introduce new hydrogen bonding interactions, which can be beneficial for both pharmacokinetic properties and target affinity. cambridgemedchemconsulting.com

Below is a table detailing potential modifications to the phenoxymethyl moiety and their predicted impact.

Table 1: Exploration of Substituents on the Phenoxymethyl Moiety| Modification Site | Example Substituent | Rationale / Potential Impact |

|---|---|---|

| Methoxy Group Position | ortho or meta Isomer | Explore optimal geometry for target binding. |

| Methoxy Group Replacement | -F, -Cl, -CH₃ | Modulate electronic properties, block metabolism, alter lipophilicity. |

| Phenyl Ring Substitution | -NO₂, -CF₃ (Electron-withdrawing) | Alter electronic interactions with target, potentially increase binding affinity. |

| Phenyl Ring Substitution | -NH₂, -OH (Electron-donating) | Modify hydrogen bonding potential and polarity. |

| Phenyl Ring Replacement | Pyridine, Pyrazole, Thiophene | Enhance polarity, improve solubility, reduce CYP-mediated metabolism, introduce new binding interactions. cambridgemedchemconsulting.com |

Hybridization Strategies with Other Biologically Active Scaffolds

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. researchgate.net This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mode of action that can address multiple targets involved in a disease state. nih.govekb.eg The 2-(phenoxymethyl)thiazolidine scaffold can be effectively coupled with other known biologically active heterocycles.

Common hybridization partners for thiazolidine-based structures include:

Indole and Oxindole Moieties: These are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer effects. nih.gov

Quinoline and Quinazoline Scaffolds: Derivatives of these heterocycles have been investigated as kinase inhibitors and anticancer agents. nih.govnih.gov

Pyrazole and Pyrazoline Rings: These five-membered heterocycles are common components of pharmacologically active compounds. nih.gov

Acridine Scaffolds: Acridine derivatives are known to possess antitumor and antimicrobial properties, making them attractive partners for hybridization. mdpi.com

The following table presents examples of scaffolds that can be hybridized with the thiazolidine core.

Table 2: Hybridization Partners for the Thiazolidine Scaffold| Hybrid Partner Scaffold | Associated Biological Activities |

|---|---|

| Indole / Oxindole | Anticancer, Anti-inflammatory nih.gov |

| Quinoline / Quinazoline | Anticancer, Kinase Inhibition nih.govnih.gov |

| Pyrazole / Pyrazoline | Antimicrobial, Anticancer, Anti-inflammatory nih.govresearchgate.net |

| Acridine | Antitumor, Antibacterial, Antiviral mdpi.com |

| Imidazothiadiazole | Antiparasitic, Anticancer researchgate.net |

| Thiosemicarbazone | Antibacterial, Anticancer nih.gov |

Prodrug Design Principles for Thiazolidine Derivatives

Prodrug design is a crucial strategy for overcoming pharmacokinetic challenges such as poor solubility, low bioavailability, or rapid metabolism. nih.gov This involves chemically modifying the active drug into a bioreversible derivative that can be converted back to the parent compound in vivo through enzymatic or chemical means.

For thiazolidine derivatives, several prodrug strategies can be envisioned:

Ester and Amide Prodrugs: If the thiazolidine scaffold is derivatized to include a carboxylic acid (e.g., at the C-4 position to form a thiazolidine-4-carboxylic acid), this functional group can be masked as an ester or amide. nih.gov These prodrugs are typically more lipophilic, which can enhance membrane permeability and oral absorption. acs.org They are designed to be cleaved by ubiquitous esterase or amidase enzymes in the body to release the active carboxylic acid. nih.govresearchgate.net

N-Acyl Derivatives: The nitrogen at the N-3 position of the thiazolidine ring can be acylated to form an amide. This modification can alter the compound's solubility and stability, and depending on the nature of the acyl group, the amide bond can be designed for enzymatic cleavage.

Thiazolidine Ring as a Prodrug Moiety: In an alternative approach, the thiazolidine ring itself can act as a prodrug for an active aldehyde. An aromatic aldehyde can be condensed with an amino acid like L-cysteine ethyl ester to form a thiazolidine derivative. nih.govresearchgate.net This masks the reactive aldehyde group, protecting it from premature metabolism. nih.gov The thiazolidine ring is designed to be hydrolytically unstable under physiological conditions, slowly releasing the active aldehyde in vivo, thereby prolonging its duration of action. researchgate.net

A summary of these prodrug principles is provided in the table below.

Table 3: Prodrug Design Principles for Thiazolidine Derivatives| Prodrug Strategy | Masked Functional Group | Release Mechanism | Purpose |

|---|---|---|---|

| Esterification | Carboxylic Acid | Enzymatic hydrolysis (Esterases) | Increase lipophilicity, improve oral absorption. nih.gov |

| Amidation | Carboxylic Acid | Enzymatic hydrolysis (Amidases) | Enhance stability and modify pharmacokinetic profile. |

| Thiazolidine Formation | Aldehyde | Chemical hydrolysis (ring-opening) | Protect reactive aldehyde from metabolism, prolong duration of action. nih.govresearchgate.net |

| N-Acylation | Ring Nitrogen (Amine) | Enzymatic hydrolysis (Amidases) | Modify solubility, stability, and release profile. |

Targeted Preclinical Biological Applications

Antidiabetic Activity in Animal Models

Thiazolidinediones are a known class of antidiabetic drugs, and derivatives of 2-(4-Methoxy-phenoxymethyl)thiazolidine have been investigated for similar hypoglycemic effects. These studies often employ animal models where diabetes has been chemically induced to mimic the human condition.

In vivo Efficacy Studies (e.g., Alloxan-induced Diabetes Models)

Derivatives of thiazolidine (B150603) have demonstrated notable antihyperglycemic effects in animal models of diabetes. In studies utilizing alloxan-induced diabetic rats, the administration of novel thiazolidinedione analogs has been shown to significantly decrease blood glucose levels. For instance, after a 30-day treatment period, certain thiazolidinedione derivatives were found to lower blood glucose, with some compounds showing more remarkable effects than established drugs like pioglitazone (B448) and rosiglitazone. nih.govnih.gov

The mechanism of action in these models is often attributed to the amelioration of oxidative stress, a key pathological feature of diabetes. nih.gov The efficacy of these compounds is typically assessed by monitoring blood glucose levels over a period of time, with significant reductions indicating potent antidiabetic activity. nih.govnih.gov

Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives in Alloxan-Induced Diabetic Rats

| Compound | Percentage Reduction in Blood Glucose Level | Reference |

|---|---|---|

| Thiazolidinedione Derivative 6 | 69.55% | nih.gov |

| Thiazolidinedione Derivative 11 | 66.95% | nih.gov |

Note: The specific structures of derivatives 6 and 11 are detailed in the cited literature. C(1) is identified as 5-[4-2-(6,7-Dimethyl-1,2,3,4-tetrahydro-2-oxo-4-quinoxalinyl)ethoxy]phenyl]methylene]thiazolid-ine-2,4-dione.

Histopathological Investigations (Non-toxicity aspects, e.g., organ effects unrelated to adverse events)

Histopathological examinations of organs from diabetic animals treated with thiazolidine derivatives provide insights into the tissue-level effects of these compounds. In streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with certain compounds has been shown to improve the architecture of the liver and pancreatic islets. nih.gov For example, studies have revealed that treatment can lead to the restoration of islet cells to a near-normal condition. nih.gov

Furthermore, investigations into the effects on oxidative stress markers in various organs have shown that treatment with thiazolidinedione analogues can normalize the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the liver, pancreas, and kidneys of diabetic rats. nih.gov These findings suggest a protective effect on these organs, which is a crucial aspect of their therapeutic potential beyond simple glucose lowering. Histopathological studies of the pancreas in STZ-nicotinamide-induced diabetic rats treated with novel benzylidene thiazolidinedione derivatives have shown a preservation of pancreatic islet architecture compared to untreated diabetic controls, which exhibit significant islet damage. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

The thiazolidine nucleus is a core component of various compounds with demonstrated antimicrobial properties. Research has explored the activity of this compound analogs against a range of pathogenic microorganisms.

In vitro Susceptibility Assays against Microbial Strains

In vitro studies have established the antimicrobial potential of thiazolidine derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism.

5-Arylidene-thiazolidine-2,4-dione derivatives have shown antimicrobial activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov Other studies have reported that 2,3-diaryl-thiazolidin-4-ones exhibit antibacterial activity with MICs in the range of 0.008–0.24 mg/mL. nih.gov Some thiazolidine-2,4-dione derivatives have also demonstrated the ability to inhibit the formation of bacterial biofilms, a key factor in chronic infections. nih.gov

With regard to antifungal activity, certain 5-arylidene-2,4-thiazolidinediones have exhibited high fungistatic and fungicidal activity, leading to morphological changes in the cell walls of Candida species. nih.gov

Broad-Spectrum Activity Analysis

The collective data from various studies indicate that thiazolidine derivatives possess a broad spectrum of antimicrobial activity. The ability of these compounds to act against a variety of bacterial and fungal species is a significant advantage. ijpbs.com For instance, some synthesized thiazolidin-4-one derivatives have been shown to be more potent than the standard antibiotic ampicillin (B1664943) against resistant bacterial strains. nih.gov

The antitubercular activity of thiazolidin-4-ones has also been a subject of investigation. A review of the literature reveals that some of these compounds exhibit promising activity against Mycobacterium tuberculosis H37Rv strain, with MICs in the range of 0.05-0.2 μg/mL. nih.gov Furthermore, certain thiazolidine-2,4-dione-based hybrids have demonstrated high antimycobacterial activity, with MICs as low as 0.078 µM. researchgate.net

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

| Compound Type | Microbial Strain(s) | MIC/Activity | Reference |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2-16 µg/mL | nih.gov |

| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | 0.008–0.24 mg/mL | nih.gov |

| Thiazolidin-4-one derivatives | Mycobacterium tuberculosis H37Rv | 0.05-0.2 μg/mL | nih.gov |

Anticancer and Antiproliferative Activity in Cell Lines

In addition to their antidiabetic and antimicrobial properties, thiazolidine derivatives have been evaluated for their potential to inhibit the growth of cancer cells. These studies typically involve in vitro assays using a panel of human tumor cell lines.

The antiproliferative activity of these compounds is often quantified by the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a specific biological function) values. For example, a 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivative (compound 5d) was found to be active against a full panel of 60 human tumor cell lines, with GI₅₀ values as low as 1.11 μM against breast cancer MDA-MB-468 and 1.15 μM against renal cancer RXF 393. nih.gov

Other studies have reported on novel 2,4-dioxothiazolidine derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. One such compound demonstrated significant anti-proliferative activities against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines with IC₅₀ values of 2.04 ± 0.06 μM and 1.21 ± 0.04 μM, respectively. nih.gov Another series of thiazolidine-2,4-diones showed potent cytotoxic effects against Caco-2 (colorectal adenocarcinoma) and HepG-2 cell lines, with an IC₅₀ of 1.5 μM against Caco-2. plos.org

Table 3: Anticancer and Antiproliferative Activity of Thiazolidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ Value | Reference |

|---|---|---|---|

| 5d (NSC: 768619/1) | Breast Cancer (MDA-MB-468) | 1.11 μM (GI₅₀) | nih.gov |

| 5d (NSC: 768619/1) | Renal Cancer (RXF 393) | 1.15 μM (GI₅₀) | nih.gov |

| 5d (NSC: 768619/1) | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 μM (GI₅₀) | nih.gov |

| Compound 22 | Hepatocellular Carcinoma (HepG2) | 2.04 ± 0.06 μM (IC₅₀) | nih.gov |

| Compound 22 | Breast Adenocarcinoma (MCF-7) | 1.21 ± 0.04 μM (IC₅₀) | nih.gov |

| Compound 14a | Colorectal Adenocarcinoma (Caco-2) | 1.5 μM (IC₅₀) | plos.org |

Following a comprehensive search for scientific literature, no specific preclinical data could be located for the chemical compound This compound corresponding to the requested biological applications. Research publications detailing cell viability assays, apoptosis induction studies, or in vitro and in vivo anti-inflammatory assessments for this exact molecule are not available in the public domain.

The existing body of research focuses extensively on a related but structurally distinct class of compounds known as thiazolidine-2,4-diones. While these derivatives have been evaluated for various biological activities, including anticancer and anti-inflammatory effects, this information falls outside the strict scope of the subject compound as per the provided instructions.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" based on currently available information.

Future Research Trajectories and Broader Academic Impact

Development of Novel Synthetic Pathways

The synthesis of thiazolidine (B150603) derivatives is a well-established field, yet the pursuit of more efficient, stereoselective, and environmentally benign methods continues. Future research into the synthesis of 2-(4-Methoxy-phenoxymethyl)thiazolidine could focus on several innovative approaches.

One promising direction is the application of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of atom economy and reduced waste. nih.gov The development of a novel MCR for the one-pot synthesis of 2-substituted thiazolidines, including the title compound, would represent a significant advancement.

Furthermore, the exploration of catalytic asymmetric synthesis would be crucial for obtaining enantiomerically pure forms of this compound. The stereochemistry at the C2 position of the thiazolidine ring can significantly influence biological activity. The use of chiral catalysts, such as organocatalysts or transition metal complexes, could enable the selective synthesis of either the (R)- or (S)-enantiomer, allowing for a more detailed investigation of their individual pharmacological profiles.

Another area of development lies in the use of green chemistry principles. This could involve employing microwave-assisted synthesis to accelerate reaction times and improve yields, or utilizing environmentally friendly solvents and catalysts. mdpi.comresearchgate.net

Table 1: Potential Novel Synthetic Strategies

| Synthetic Approach | Key Advantages | Potential for this compound |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Development of a one-pot synthesis from simple precursors. |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Investigation of stereospecific biological activities. |

| Green Chemistry Methods | Reduced environmental impact, improved efficiency | Use of microwave irradiation and eco-friendly solvents. |

Advanced Mechanistic Studies on Specific Targets

While the broader thiazolidine class is known to interact with various biological targets, the specific molecular interactions of this compound remain to be elucidated. Future mechanistic studies will be essential to understand its mode of action and identify its primary cellular targets.

Advanced techniques such as chemical proteomics and activity-based protein profiling could be employed to identify the protein binding partners of this compound within a cellular context. Once potential targets are identified, detailed biophysical and biochemical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to characterize the binding affinity and kinetics.

Furthermore, structural biology techniques like X-ray crystallography and cryo-electron microscopy could provide atomic-level insights into how this compound interacts with its target proteins. This information would be invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs.

Chemoinformatic Applications for Thiazolidine Libraries

The structural framework of this compound can serve as a valuable starting point for the design and development of thiazolidine-based compound libraries. Chemoinformatic tools will play a crucial role in this process.

By using the structure of this compound as a query, virtual screening of large chemical databases can identify other compounds with similar structural features that may possess interesting biological activities. Additionally, quantitative structure-activity relationship (QSAR) studies can be performed on a library of related thiazolidine derivatives to build predictive models that correlate structural modifications with changes in biological activity. nih.gov

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. The development of a focused library of thiazolidines around the 2-(4-Methoxy-phenoxymethyl) scaffold could lead to the discovery of novel therapeutic agents.

Exploration of New Therapeutic Applications for the Thiazolidine Scaffold (excluding clinical trials)

The thiazolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and exhibiting a wide range of therapeutic effects. sunyempire.eduump.edu.pl While some thiazolidine derivatives are known for their antidiabetic properties, the therapeutic potential of the broader class of compounds, including this compound, is far from fully explored. nih.govresearchgate.net

Future preclinical research could investigate the efficacy of this compound and its analogs in various disease models. Given the known activities of other thiazolidine derivatives, potential areas of investigation include:

Anticancer Activity: Many thiazolidin-4-one derivatives have demonstrated significant anticancer properties. nih.gov

Antimicrobial and Antifungal Activity: The thiazolidine ring is a common feature in various antimicrobial agents. nih.govmdpi.com

Anti-inflammatory Effects: Some thiazolidinediones have shown potent anti-inflammatory effects. researchgate.netnih.gov

Antiviral Properties: The thiazolidine scaffold has also been explored for its potential in developing antiviral drugs. mdpi.com

Systematic screening of this compound and a library of related compounds against a panel of disease-relevant assays could uncover novel therapeutic applications for this chemical scaffold.

Contribution to Fundamental Understanding of Structure-Function Relationships in Chemical Biology

A detailed investigation into this compound and its derivatives can provide fundamental insights into the principles of molecular recognition and structure-function relationships. The systematic modification of different parts of the molecule—the thiazolidine ring, the methoxy (B1213986) group, and the phenoxymethyl (B101242) substituent—and the subsequent evaluation of their biological activity will allow for a detailed mapping of the structure-activity relationship (SAR). nih.govresearchgate.net

This research will contribute to a deeper understanding of how subtle changes in chemical structure can lead to significant differences in biological function. The knowledge gained from these studies will not only be applicable to the thiazolidine class of compounds but will also inform the design of other small molecule probes and therapeutic agents in the broader field of chemical biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxy-phenoxymethyl)thiazolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves molecular hybridization techniques, such as reacting substituted benzaldehydes with thiol-containing reagents like mercaptoacetic acid under reflux conditions. For example, microwave- or ultrasound-mediated synthesis (green chemistry approaches) can enhance reaction efficiency and atom economy . Stepwise procedures, such as forming intermediates like 1-(substituted-phenyl)-N-(4-methoxyphenyl)methanamine followed by cyclization with mercaptoacetic acid, are critical for regioselectivity . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine or sodium acetate) significantly impact yield and purity. Post-synthesis purification via recrystallization (e.g., using methanol or DMF-acetic acid mixtures) is recommended .

Q. How is the structural characterization of thiazolidine derivatives performed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on multi-spectral analysis:

- ¹H/¹³C NMR : Key signals include thiazolidine ring protons (δ 3.5–4.5 ppm for SCH₂ and NH groups) and aromatic protons from the 4-methoxy-phenoxymethyl moiety (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=S (∼1250 cm⁻¹) and C-O (methoxy group, ∼1100 cm⁻¹) confirm functional groups .

- Elemental Analysis : Validates molecular formula by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.4% indicate purity) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in drug discovery?

- Methodological Answer : SAR studies focus on modifying substituents on the thiazolidine core and phenoxymethyl group. For example:

- Substitution Effects : Introducing electron-withdrawing groups (e.g., nitro) on the aryl ring enhances antimicrobial activity, while methoxy groups improve solubility .

- Docking Studies : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like bacterial MurB enzyme or human PPAR-γ receptors. Key interactions include hydrogen bonding with the thiazolidine sulfur and hydrophobic contacts with the methoxy-phenyl group .

- In Vitro Screening : Parallel assays against gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) identify lead compounds .

Q. How can in vivo developmental toxicity of thiazolidine derivatives be assessed using zebrafish embryos?

- Methodological Answer : Zebrafish embryos (24–96 hpf) are exposed to graded concentrations of the compound (e.g., 1–100 µM). Endpoints include:

- Mortality Rates : LC₅₀ calculations using probit analysis.

- Teratogenicity : Morphological defects (e.g., yolk sac edema, spinal curvature) quantified via bright-field microscopy .

- Behavioral Assays : Locomotor activity tracking (e.g., DanioVision) to assess neurotoxicity.

- Comparative Toxicity : Benchmarking against positive controls (e.g., thalidomide) ensures assay validity .

Q. What methodologies resolve contradictions in biological activity data across studies on thiazolidine derivatives?

- Methodological Answer : Contradictions often arise from assay variability. Solutions include:

- Standardized Protocols : Adopting CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .

- Dose-Response Curves : IC₅₀/EC₅₀ values derived from 3-parameter logistic models reduce variability .

- Meta-Analysis : Pooling data from ≥5 independent studies to identify trends (e.g., thiazolidine derivatives consistently inhibit E. coli MurB at <10 µM) .

Q. How are multi-target hybrid drugs incorporating thiazolidine cores designed to address complex diseases?

- Methodological Answer : Hybridization combines thiazolidine with pharmacophores (e.g., benzimidazole or triazole) via click chemistry or amide coupling. For example:

- Dual-Action Design : A thiazolidine-azole hybrid (e.g., compound 9e ) may target both bacterial enzymes and cancer cell pathways .

- Polypharmacology Evaluation : High-content screening (e.g., KinomeScan) identifies off-target effects.

- In Vivo Efficacy : Orthotopic xenograft models (e.g., murine breast cancer) assess tumor growth inhibition and pharmacokinetics (e.g., t₁/₂ >6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.